molecular formula C9H10N2O3 B2639847 3-Oxo-5,6,7,8-tetrahydro-2H-cinnoline-4-carboxylic acid CAS No. 32078-89-0

3-Oxo-5,6,7,8-tetrahydro-2H-cinnoline-4-carboxylic acid

Cat. No. B2639847
CAS RN: 32078-89-0
M. Wt: 194.19
InChI Key: MQSWPIBEHRDXHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Oxo-5,6,7,8-tetrahydro-2H-cinnoline-4-carboxylic acid” is a chemical compound with the molecular formula C9H10N2O3. It is a derivative of cinnoline, a type of heterocyclic compound .


Synthesis Analysis

The synthesis of cinnoline derivatives has been extensively studied. One common method involves the reaction of 1,4-dicarbonyl compounds with hydrazines . For example, in the case of alkyl 5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, the reactions with hydrazines may give fused heterocyclic compounds containing a pyridazine ring .


Molecular Structure Analysis

The molecular structure of “3-Oxo-5,6,7,8-tetrahydro-2H-cinnoline-4-carboxylic acid” can be inferred from its IUPAC name and molecular formula. It contains a cinnoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring . The “3-Oxo” indicates a carbonyl group (=O) at the 3rd position of the cinnoline core, and the “4-carboxylic acid” indicates a carboxylic acid group (-COOH) at the 4th position.


Chemical Reactions Analysis

Cinnoline derivatives are known to exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes . Specific reactions would depend on the substituents present on the cinnoline core.

Scientific Research Applications

Synthesis and Reaction Mechanisms

3-Oxo-5,6,7,8-tetrahydro-2H-cinnoline-4-carboxylic acid and its derivatives are used in various synthesis processes. A study explored the reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydrazine, resulting in the formation of 5-substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido-[4,3,2-de]cinnolin-3-ones. This study also delved into the reaction mechanism using nonempirical quantum-chemical calculations, highlighting the compound's role in complex synthetic pathways (Rudenko et al., 2013). Another research synthesized the compound 3-(6-Azauracil-5-yl)anthranilic Acid through the alkaline recyclization of isatin-7-carboxylic acid semicarbazone and utilized it to prepare other triazine derivatives, indicating its utility in synthesizing complex molecular structures (Hlaváč & Slouka, 1996).

Antioxidant Activity

In another dimension of research, the antioxidant activities of compounds derived from substituted 5,6,7,8-tetrahydroquinoline-4-carboxylic acids were studied. The compounds demonstrated moderate antioxidant activity in Escherichia coli cells, underlining the potential biomedical applications of these derivatives in oxidative stress management (Rudenko et al., 2014).

Structural Analysis

Molecular Structure and Characteristics

Studies have also focused on the detailed molecular structure of related compounds. The structure of cinoxacin, closely related to 3-Oxo-5,6,7,8-tetrahydro-2H-cinnoline-4-carboxylic acid, was analyzed, revealing a nearly planar three-ring system with specific geometric and bonding characteristics, which could be crucial in understanding the physical and chemical properties of these compounds (Rosales et al., 1985).

Novel Synthesis Methods

Development of New Synthesis Pathways

Research has been directed towards developing novel synthesis methods for cinnolines and related compounds. For instance, a study introduced a new approach to synthesizing cinnolines, dihydrocinnolines, and 1-aminoindolines using diazo functionalities, showcasing the versatility of these compounds in synthetic chemistry (Hasegawa et al., 2008). Another research reported an efficient isothiourea-catalyzed stereoselective formal [4 + 2] cycloaddition, yielding functionalized tetrahydrobenzo[h]cinnolin-3(2H)-one derivatives, highlighting the compound's relevance in creating stereochemically complex structures (Zhang & Song, 2018).

Future Directions

The future directions for research on “3-Oxo-5,6,7,8-tetrahydro-2H-cinnoline-4-carboxylic acid” and similar compounds could include further exploration of their synthesis, reactivity, and potential applications in medicinal chemistry . Additionally, more detailed studies on their physical and chemical properties, as well as safety and hazards, would be beneficial.

properties

IUPAC Name

3-oxo-5,6,7,8-tetrahydro-2H-cinnoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-8-7(9(13)14)5-3-1-2-4-6(5)10-11-8/h1-4H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSWPIBEHRDXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NNC(=O)C(=C2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-2,3,5,6,7,8-hexahydrocinnoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.